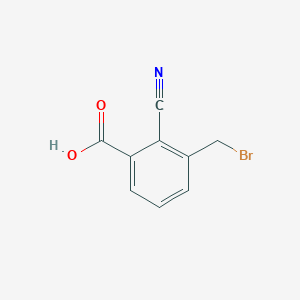

3-(Bromomethyl)-2-cyanobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

3-(Bromomethyl)-2-cyanobenzoic acid is a member of the extensive family of benzoic acid derivatives. These derivatives are a cornerstone in medicinal chemistry and organic synthesis, recognized for their wide-ranging biological activities. ontosight.aipreprints.orgresearchgate.net The benzoic acid scaffold serves as a fundamental building block in the creation of numerous synthetic bioactive molecules. researchgate.net Researchers have extensively studied benzoic acid derivatives for their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The versatility of the benzoic acid structure allows for the introduction of various functional groups, leading to a diverse array of compounds with distinct physical, chemical, and biological characteristics. ontosight.aiacs.org This continuous exploration has led to the development of drugs such as furosemide, benzocaine, and bexarotene, all of which feature the benzoic acid moiety. researchgate.net The investigation of novel benzoic acid derivatives remains a vibrant area of research, driven by the search for new therapeutic agents with improved efficacy and reduced side effects. preprints.org

Strategic Importance of Bromomethyl and Cyano Functionalities in Organic Synthesis

The strategic placement of both a bromomethyl and a cyano group on the benzoic acid framework gives this compound its unique reactivity and synthetic potential.

The bromomethyl group (-CH2Br) is a highly reactive functional group in organic synthesis. ontosight.ai The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. youtube.comwikipedia.org This reactivity allows for the facile introduction of a wide range of other functional groups. youtube.com Furthermore, the bromomethyl group can participate in the formation of organobromine compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org The reactivity of organobromides is intermediate between that of organochlorides and organoiodides, offering a balance of reactivity and cost-effectiveness in many applications. wikipedia.org

The cyano group (-C≡N), also known as a nitrile group, is another cornerstone of organic synthesis. researchgate.net It is a versatile functional group that can be transformed into various other functionalities, including carboxylic acids, amines, and amides. researchgate.netfiveable.me This transformative potential makes nitriles crucial precursors in the synthesis of complex organic molecules. researchgate.netebsco.com The cyano group is also polar, which can influence a molecule's physical properties like solubility and its interactions with biological targets. fiveable.me Its presence is common in many pharmaceutical and agrochemical compounds. fiveable.me

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, those bearing several different functional groups, are of significant interest in medicinal chemistry and materials science. jocpr.comnumberanalytics.com The presence of multiple functionalities on a single aromatic ring allows for the fine-tuning of a molecule's electronic and steric properties. jocpr.com This is crucial for optimizing interactions with biological targets, such as proteins and nucleic acids. jocpr.com

Research in this area often focuses on several key trajectories:

Drug Discovery: Aromatic compounds are prevalent in pharmaceuticals, providing a rigid scaffold for designing drugs with high efficacy and selectivity. jocpr.comnih.gov The ability to modify multiple positions on the aromatic ring allows medicinal chemists to modulate a drug's properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. jocpr.comnih.gov

Synthesis of Complex Molecules: Multifunctional aromatics serve as key building blocks for the synthesis of more complex chemical structures. numberanalytics.com The differential reactivity of the various functional groups can be exploited to perform sequential chemical transformations in a controlled manner.

Materials Science: Aromatic compounds are integral to the development of new materials. walshmedicalmedia.com For instance, their unique electronic properties are harnessed in the creation of organic semiconductors and polymers. youtube.com

The study of multifunctional aromatic compounds is a dynamic field, with ongoing efforts to develop new synthetic methods and to explore the potential applications of these versatile molecules. numberanalytics.com

Significance of the Compound as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a prime example of a versatile synthetic synthon due to the distinct reactivity of its three functional groups: the carboxylic acid, the bromomethyl group, and the cyano group.

The presence of these three groups on a single, readily accessible scaffold allows for a multitude of selective chemical transformations. For instance, the highly reactive bromomethyl group can undergo nucleophilic substitution to introduce a variety of side chains. youtube.com The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different set of derivatives. researchgate.netfiveable.me The carboxylic acid group itself can be converted to esters, amides, or other acid derivatives.

This trifunctional nature makes this compound a valuable starting material for the construction of complex molecular architectures. Its utility lies in the ability to build upon its core structure in a stepwise and controlled fashion, making it a powerful tool for synthetic chemists in academia and industry.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| 3-Bromobenzoic acid | 585-76-2 | C7H5BrO2 | 201.02 | Bromo, Carboxylic acid |

| 2-Cyanobenzoic acid | 3839-22-3 | C8H5NO2 | 147.13 | Cyano, Carboxylic acid |

| 3-Cyanobenzoic acid | 1877-72-1 | C8H5NO2 | 147.13 | Cyano, Carboxylic acid |

| 3-Bromo-2-cyanobenzoic acid | 1261790-96-8 | C8H4BrNO2 | 226.03 | Bromo, Cyano, Carboxylic acid |

| 2-(Bromomethyl)-3-cyanobenzoic acid | 346603-49-4 | C9H6BrNO2 | 238.958176 | Bromomethyl, Cyano, Carboxylic acid |

| 3-Bromo-5-cyanobenzoic acid | 453566-14-8 | C8H4BrNO2 | 226.03 | Bromo, Cyano, Carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHNOMITMKWAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728438 | |

| Record name | 3-(Bromomethyl)-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920760-02-7 | |

| Record name | 3-(Bromomethyl)-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 2 Cyanobenzoic Acid

Reactivity of the Bromomethyl Moiety

The bromomethyl group is a primary benzylic halide. The carbon atom is attached to an aromatic ring, which makes it particularly reactive in both nucleophilic substitution and radical reactions due to the ability of the benzene (B151609) ring to stabilize intermediates such as carbocations and radicals through resonance. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution Reactions (e.g., Conversion to Cyanomethyl)

The benzylic carbon in 3-(bromomethyl)-2-cyanobenzoic acid is highly susceptible to attack by nucleophiles, proceeding readily through an SN2 mechanism. libretexts.org This reaction involves the displacement of the bromide ion, a good leaving group, by a wide range of nucleophiles.

A key example is the conversion to a cyanomethyl derivative through reaction with a cyanide salt, such as sodium or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion. The product of this specific reaction would be 3-(cyanomethyl)-2-cyanobenzoic acid.

Other common nucleophiles can also be employed to generate a variety of derivatives, as detailed in the table below.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-2-cyanobenzoic acid |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)-2-cyanobenzoic acid |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-(Methoxymethyl)-2-cyanobenzoic acid |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 3-(Azidomethyl)-2-cyanobenzoic acid |

Elimination Reactions and Olefin Formation

Benzylic halides can undergo elimination reactions, typically via an E2 (bimolecular elimination) mechanism, in the presence of a strong, non-nucleophilic base to form alkenes. ucalgary.calibretexts.org For this reaction to occur, a hydrogen atom must be present on a carbon adjacent to the bromomethyl group. In the case of this compound itself, there is no adjacent carbon with a hydrogen atom, so it cannot undergo a simple intramolecular elimination.

However, if it reacts in a cross-coupling reaction with another molecule that can be deprotonated to form a carbanion, an olefin can be formed. More commonly, related benzylic bromides are used in syntheses like the Wittig or Horner-Wadsworth-Emmons reactions to produce stilbene derivatives (olefins with two aryl groups). nih.govfu-berlin.de This would first involve converting the bromomethyl group into a phosphonium (B103445) salt (with triphenylphosphine) or a phosphonate ester, which then reacts with an aldehyde to form the C=C double bond. nih.govfu-berlin.de Base-induced dehydrohalogenation is favored by strong, sterically hindered bases (like potassium tert-butoxide) and increased temperature, which favors elimination over the competing SN2 substitution. wikipedia.orglumenlearning.commasterorganicchemistry.com

Radical Reactions Involving the Bromomethyl Group

The benzylic C-H bonds are relatively weak, making them susceptible to radical abstraction. The reverse reaction, the formation of the bromomethyl group from a methyl group, is a classic free-radical chain reaction known as benzylic bromination, often using N-bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile) or light. masterorganicchemistry.commasterorganicchemistry.comresearchgate.netyoutube.comchemistrysteps.com

Once formed, the C-Br bond in the benzylic position can also react via radical mechanisms. A prominent example is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. youtube.com This is commonly achieved using tributyltin hydride (Bu₃SnH) as the reducing agent and AIBN as a radical initiator. youtube.comorganic-chemistry.orgpearson.com

The mechanism proceeds in three main stages:

Initiation: AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). youtube.com

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form a stable, resonance-stabilized benzylic radical and tributyltin bromide. This benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the product (3-methyl-2-cyanobenzoic acid) and regenerating the tributyltin radical, which continues the chain reaction. youtube.compearson.com

Termination: The reaction ceases when two radicals combine. youtube.com

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be transformed into other nitrogen-containing groups or into carboxylic acid derivatives through hydrolysis.

Hydration and Hydrolysis Pathways to Carboxylic Acid Derivatives

The cyano group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. A water molecule attacks the carbon, and after tautomerization, an amide intermediate is formed. Further heating in the acidic aqueous solution hydrolyzes the amide to a carboxylic acid and an ammonium ion. In the case of this compound, this would lead to the formation of 3-(bromomethyl)phthalic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. Proton transfers from water lead to the formation of an amide intermediate. Continued heating with the base hydrolyzes the amide to a carboxylate salt. Subsequent acidification yields the final carboxylic acid. This pathway would also result in 3-(bromomethyl)phthalic acid.

Reduction Strategies to Amines and Aldehydes

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents are required to reduce the C≡N triple bond to a CH₂-NH₂ group.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines. chemistrysteps.com The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the amine.

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. illinois.edu This process also yields a primary amine.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using milder, more selective reducing agents that convert the nitrile to an imine, which is then hydrolyzed in the workup step.

Diisobutylaluminium Hydride (DIBAL-H): This reagent is a common choice for the partial reduction of nitriles to aldehydes. chemistrysteps.comaskfilo.com The reaction is typically run at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed upon the addition of water or dilute acid.

Stephen Reaction: This classic method uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile to an iminium salt. askfilo.comcareers360.comaskfilo.comncert.nic.in This intermediate is then hydrolyzed with water to produce the aldehyde. careers360.comncert.nic.in

Table 2: Summary of Cyano Group Reduction Products

| Reagent(s) | Product Type | Specific Product Name |

|---|---|---|

| LiAlH₄, then H₂O | Primary Amine | [2-(Aminomethyl)-3-(bromomethyl)phenyl]methanol* |

| H₂ / Pd/C | Primary Amine | [2-(Aminomethyl)-3-(bromomethyl)phenyl]methanol* |

| 1. DIBAL-H; 2. H₂O | Aldehyde | 3-(Bromomethyl)-2-formylbenzoic acid |

*Note: Strong reducing agents like LiAlH₄ and catalytic hydrogenation will also likely reduce the carboxylic acid group to an alcohol.

[3+2] Cycloaddition Reactions (e.g., for Triazole Synthesis)

The bromomethyl group of this compound serves as a key component in [3+2] cycloaddition reactions, particularly in the synthesis of 1,2,3-triazoles. This type of reaction, often referred to as a Huisgen cycloaddition, typically involves the reaction of an azide with a terminal alkyne. However, the bromomethyl group can be readily converted into an organic azide, which can then participate in cycloaddition reactions.

The synthesis of the azide intermediate is a crucial first step. This is typically achieved by reacting this compound with sodium azide (NaN₃) in a suitable polar aprotic solvent such as dimethylformamide (DMF). The azide anion (N₃⁻) displaces the bromide ion via an Sₙ2 reaction.

Once the corresponding organic azide is formed, it can react with a variety of alkynes in the presence of a copper(I) catalyst, a classic example of "click chemistry." The resulting products are 1,4-disubstituted 1,2,3-triazoles. Alternatively, ruthenium catalysts can be employed to yield 1,5-disubstituted triazoles. The reaction mechanism involves the coordination of the catalyst to the alkyne, followed by the addition of the azide and subsequent ring closure.

The following table summarizes the key steps in a typical triazole synthesis starting from this compound:

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Azide Formation | This compound | Sodium azide (NaN₃) | 3-(Azidomethyl)-2-cyanobenzoic acid |

| 2. [3+2] Cycloaddition | 3-(Azidomethyl)-2-cyanobenzoic acid, Alkyne | Copper(I) or Ruthenium catalyst | Substituted 1,2,3-triazole |

Nitrile Anion Chemistry

The cyano (nitrile) group in this compound can, under specific conditions, undergo reactions involving the formation of a nitrile anion. However, the presence of the acidic carboxylic acid proton and the reactive bromomethyl group makes this chemistry challenging.

Typically, the formation of a nitrile anion would require a very strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to deprotonate the carbon atom adjacent to the nitrile group. In the case of this compound, the benzylic protons of the bromomethyl group are significantly more acidic than any protons on the aromatic ring. Therefore, a strong base would preferentially deprotonate the bromomethyl group, leading to side reactions such as elimination or the formation of a benzylic anion.

Furthermore, the carboxylic acid proton is the most acidic proton in the molecule and would be the first to be removed by any base. To engage in nitrile anion chemistry, the carboxylic acid would first need to be protected, for example, as an ester. Even with protection, the reactivity of the bromomethyl group would likely dominate.

Should conditions be found to selectively form a nitrile-stabilized anion, it could theoretically react with various electrophiles. However, there is currently a lack of specific literature detailing successful nitrile anion chemistry with this particular molecule.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations of this compound.

Esterification and amidation are common reactions of the carboxylic acid group. These reactions typically proceed via the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine.

Esterification: This can be achieved through several methods, including Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (DCC) before reaction with an alcohol.

A documented example of the use of this compound in synthesis involves its esterification with an alcohol to form a more complex molecule. This reaction highlights the utility of the carboxylic acid moiety for building larger molecular frameworks.

Amidation: Similar to esterification, amidation can be carried out by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents to form an activated intermediate, which is then readily attacked by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HBTU).

The table below outlines common reagents for these transformations:

| Reaction | Reagents | Typical Conditions |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Heat |

| Alcohol, DCC | Room temperature | |

| Amidation | Amine, EDC, HOBt | Room temperature |

| Amine, BOP reagent | Room temperature |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder or a strong acid.

The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable. The presence of the electron-withdrawing cyano and bromomethyl groups may have a modest influence on the reaction conditions required for decarboxylation, but it is not expected to proceed under mild conditions. There are no specific studies detailing the decarboxylation of this particular compound, and it is not a commonly employed reaction for this molecule.

The carboxylic acid functionality can be readily converted into more reactive derivatives such as acid halides and anhydrides.

Acid Halides: The most common acid halides are acid chlorides, which are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion. The resulting acid chloride is a highly reactive electrophile and a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives.

Anhydrides: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, usually at high temperatures. A more common laboratory method involves the reaction of the carboxylic acid with an acid chloride, or by using a dehydrating agent such as acetic anhydride. Symmetrical anhydrides can be formed from two molecules of this compound, while mixed anhydrides can be prepared by reacting it with a different carboxylic acid derivative.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic aromatic substitution. The carboxylic acid and cyano groups are electron-withdrawing and are meta-directing deactivators. The bromomethyl group is weakly deactivating and ortho, para-directing.

Electrophilic Aromatic Substitution: The combined deactivating effect of the three substituents makes electrophilic aromatic substitution on the ring challenging. Any substitution would likely occur at the positions least deactivated by the electron-withdrawing groups. The positions on the ring are numbered starting from the carbon bearing the carboxylic acid as C1. The available positions for substitution are C4, C5, and C6. Both the cyano (at C2) and carboxylic acid (at C1) groups direct incoming electrophiles to the meta position (C5). The bromomethyl group (at C3) directs to the ortho (C4) and para (C6) positions. The strong deactivating and meta-directing nature of the cyano and carboxylic acid groups would likely make C5 the most probable, albeit slow, site for electrophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. The cyano group, in particular, can stabilize the negative charge of the Meisenheimer complex intermediate. However, for nucleophilic aromatic substitution to occur, there typically needs to be a good leaving group (like a halide) directly attached to the ring. In this compound, there are no such leaving groups on the aromatic ring itself. Therefore, nucleophilic aromatic substitution is not a likely reaction pathway for this molecule under standard conditions.

Stereochemical Considerations in Reactions of Substituted Benzoic Acids

The spatial arrangement of atoms and functional groups in substituted benzoic acids plays a pivotal role in determining the stereochemical outcome of their reactions. The benzene ring, being planar, provides a rigid scaffold upon which substituents can create a chiral environment, influencing reaction pathways and product stereochemistry. This is particularly relevant in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product.

One of the most significant stereochemical phenomena observed in substituted benzoic acids, especially those with bulky groups in the ortho positions, is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the bond connecting the phenyl ring to another group or the bond within a biaryl system. wikipedia.orgnih.gov This restricted rotation creates a chiral axis, leading to enantiomeric or diastereomeric forms that can be stable enough to be isolated. wikipedia.org The energy barrier to rotation must be sufficiently high, with a half-life of interconversion of at least 1000 seconds at a given temperature, to be classified as atropisomers. wikipedia.org The first experimental detection of atropisomerism was in a tetra-substituted biphenyl diacid, 6,6'-dinitro-2,2'-diphenic acid. wikipedia.org

The substituents on the benzoic acid ring dictate the rotational barrier and thus the stability of atropisomers. Bulky groups in the ortho positions to the bond with restricted rotation increase steric hindrance, thereby raising the energy barrier to rotation. youtube.com In the context of drug discovery, atropisomerism is a critical consideration as different atropisomers can exhibit vastly different biological activities. nih.gov While stable atropisomers are often sought after, even rapidly interconverting atropisomers can bind to protein targets in an atroposelective manner. nih.gov

The stereochemistry of reactions involving substituted benzoic acids is also profoundly influenced by the electronic nature of the substituents. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while electron-donating groups decrease it. libretexts.org These electronic effects can influence the reactivity of the carboxyl group and other functional groups attached to the ring, which in turn can affect the stereochemical course of a reaction.

Furthermore, neighboring group participation by ortho-substituents can lead to specific stereochemical outcomes. An ortho-substituent can interact with a reaction center, either on the carboxyl group or another part of the molecule, to direct the approach of a reagent from a particular face, resulting in a stereoselective transformation. nih.gov

In the realm of asymmetric catalysis, chiral benzoic acid derivatives are employed as powerful tools. ims.ac.jpresearchgate.net Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule, can be derived from or attached to benzoic acids to control the stereochemistry of subsequent reactions. wikipedia.org For instance, chiral oxazolidinones, often used as auxiliaries in asymmetric aldol reactions, can be conceptually linked to benzoic acid structures. wikipedia.org Similarly, chiral Brønsted acids derived from binaphthyl phosphoric acids (BINOL-phosphates) have been extensively used to catalyze a variety of enantioselective reactions. researchgate.netacs.org These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

The table below summarizes key stereochemical concepts relevant to substituted benzoic acids.

| Stereochemical Concept | Description | Relevance to Substituted Benzoic Acids |

| Atropisomerism | Stereoisomerism arising from hindered rotation around a single bond, creating a chiral axis. wikipedia.orgnih.gov | Occurs in ortho-substituted biaryl benzoic acids and other sterically hindered derivatives, leading to stable, isolable enantiomers or diastereomers. wikipedia.org |

| Chiral Auxiliaries | Stereogenic groups temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.org | Chiral molecules derived from or attached to benzoic acid can be used to direct stereoselective transformations. |

| Asymmetric Catalysis | The use of a chiral catalyst to promote the formation of one enantiomer or diastereomer of a product over another. ims.ac.jp | Chiral benzoic acid derivatives can act as organocatalysts or ligands for metal catalysts in a wide range of asymmetric reactions. researchgate.net |

| Neighboring Group Participation | The interaction of a nearby functional group in a molecule with a reaction center to influence the rate and stereochemistry of a reaction. | Ortho-substituents on the benzoic acid ring can direct the stereochemical course of reactions at the carboxyl group or other sites. nih.gov |

| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. | Reactions involving substituted benzoic acids that already contain a stereocenter can exhibit diastereoselectivity. |

| Enantioselectivity | The preferential formation of one enantiomer over the other in a chemical reaction. | A key goal in asymmetric synthesis using chiral catalysts or auxiliaries derived from substituted benzoic acids. researchgate.net |

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The ability of 3-(Bromomethyl)-2-cyanobenzoic acid to participate in reactions that form heterocyclic rings is one of its most significant applications. The strategic placement of its functional groups facilitates the construction of diverse heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are found in a vast number of biologically active compounds. researchgate.net this compound is a valuable starting material for the synthesis of various nitrogenous heterocycles.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, a classic method for constructing the pyrrole ring, typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govresearchgate.netwiley.comrsc.org While direct application of this compound in this reaction is not typical, its derivatives can be envisioned as precursors. For instance, the bromomethyl group can be used to alkylate a suitable dicarbonyl precursor, which can then undergo cyclization.

Pyrimidines: Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been synthesized through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. researcher.life The functional groups on this compound could be chemically modified to create a suitable precursor for similar cyclization strategies to access pyrimidine-fused systems.

Triazoles: 1,2,3-triazoles are readily synthesized via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, often catalyzed by copper(I) or ruthenium(II). vu.nl The bromomethyl group of this compound can be converted to an azide (B81097), which can then react with a variety of alkynes to generate a library of triazole-containing compounds. Furthermore, 1,2,4-triazoles can be synthesized from thiosemicarbazides, which can be prepared from the carboxylic acid moiety of the title compound. nih.gov Fused thiazolo[3,2-b]-1,2,4-triazoles have also been synthesized through various methods. nih.govnottingham.ac.uk

Thiazoles: Thiazole (B1198619) rings can be constructed through several synthetic routes, including the Hantzsch thiazole synthesis from α-haloketones and thioamides. digitellinc.com The bromomethyl group of this compound can be transformed into an α-haloketone, which can then be reacted with a thioamide to yield a thiazole derivative. The synthesis of fused thiazolo[3,2-a]benzimidazoles has been achieved from 2-mercaptobenzimidazoles. nih.gov

Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized from the reaction of amidoximes with acylating agents, while 1,3,4-oxadiazoles are often prepared by the cyclodehydration of diacylhydrazines. organic-chemistry.orgarkat-usa.orgnih.gov The carboxylic acid functionality of this compound can be readily converted to an acylating agent or a diacylhydrazine precursor, thus providing a route to these heterocycles.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Pyrrole | Paal-Knorr synthesis (1,4-dicarbonyl + amine) | Derivative as a precursor to the 1,4-dicarbonyl component. |

| Pyrimidine (B1678525) | Domino C-N coupling/hydroamination | Precursor for substituted pyrimidine synthesis. |

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition (azide + alkyne) | Conversion of bromomethyl to azide for cycloaddition. |

| 1,2,4-Triazole | Cyclization of thiosemicarbazides | Carboxylic acid as a precursor for thiosemicarbazide (B42300) formation. |

| Thiazole | Hantzsch synthesis (α-haloketone + thioamide) | Bromomethyl group as a precursor to the α-haloketone. |

| Oxadiazole | Cyclodehydration of diacylhydrazines | Carboxylic acid as a precursor for diacylhydrazine formation. |

The synthesis of oxygen-containing heterocycles is of great interest in organic chemistry. rsc.orgnih.gov While there is a lack of specific literature examples detailing the use of this compound for the direct synthesis of oxygen-containing heterocycles, its functional groups offer potential pathways. For example, intramolecular etherification could be explored, where the bromomethyl group is trapped by a hydroxyl group introduced elsewhere on the molecule or on a reacting partner. The synthesis of benzo-fused oxygen heterocycles has been achieved using arynes, which can be generated from precursors with functionalities that could potentially be derived from the title compound. rsc.org

Similar to oxygen-containing heterocycles, the direct application of this compound in the synthesis of sulfur-containing heterocycles is not extensively documented. nih.govresearchgate.netresearchgate.netnih.gov However, the reactivity of the bromomethyl group suggests its potential in reactions with sulfur nucleophiles. For instance, reaction with sodium sulfide (B99878) could lead to the formation of a thiol, which could then undergo intramolecular cyclization with the cyano or carboxylic acid group under appropriate conditions to form a sulfur-containing ring. The synthesis of benzothieno[3,2-b]pyrans has been reported from 2,3-dihydrobenzo[b]thiophen-3(2H)ones via tandem reactions. wiley.com

Tandem and cascade reactions offer an efficient approach to the synthesis of complex polycyclic molecules, including fused heterocyclic systems, in a single operation. nih.govdocking.org The multiple reactive sites of this compound make it an attractive substrate for the design of such reaction sequences. A hypothetical cascade could be initiated by a nucleophilic attack on the bromomethyl group, followed by an intramolecular reaction involving the cyano and carboxylic acid functionalities to construct a fused ring system. The development of such cascade reactions would provide rapid access to novel and complex heterocyclic scaffolds.

Role in Building Block Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. researchgate.netvu.nlnih.govorganic-chemistry.org this compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. Each functional group can be independently modified to introduce a wide range of substituents and build molecular complexity.

The following table illustrates the potential for diversification starting from this compound:

| Functional Group | Potential Transformations | Resulting Diversity |

| Carboxylic Acid | Amidation, Esterification, Reduction to alcohol | Introduction of various R-groups, changes in polarity and H-bonding capacity. |

| Cyanophenyl | Reduction to amine, Hydrolysis to amide, Cycloadditions | Generation of new functional groups and heterocyclic rings. |

| Bromomethyl | Nucleophilic substitution with amines, alcohols, thiols, etc. | Attachment of a wide array of side chains and functional moieties. |

By systematically exploring the reactions at each of these sites, a large and diverse library of compounds can be generated from a single, readily available starting material.

Utilization in Fragment-Based Drug Discovery Synthetic Programs (focus on synthetic routes, not biological outcome)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.gov This approach relies on screening libraries of low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. This compound possesses several characteristics that make it a valuable fragment for FBDD synthetic programs.

Its molecular weight and structural complexity are within the range typically desired for fragments. The presence of the carboxylic acid and cyanophenyl groups provides hydrogen bonding capabilities, which can be crucial for binding to biological targets. Most importantly, the bromomethyl group acts as a "growth vector," providing a specific and reactive point for chemical elaboration. Synthetic chemists can utilize this reactive handle to systematically add new chemical functionalities and explore the structure-activity relationship of a fragment hit.

For example, a synthetic route in an FBDD program could involve the initial identification of the 3-(carboxymethyl)-2-cyanobenzamide core as a binder to a target protein. The bromomethyl group would then be the starting point for a series of synthetic modifications, such as the introduction of different alkyl or aryl groups via nucleophilic substitution, to optimize the binding affinity.

Development of Advanced Materials Precursors

While specific applications of this compound in the synthesis of advanced materials are not extensively documented, its chemical structure suggests potential in this area. The presence of a carboxylic acid group and a reactive bromomethyl group allows for its potential use as a monomer in polymerization reactions. For example, it could undergo polyesterification through its carboxylic acid and a suitable diol, or it could be modified to participate in other polymerization processes. The rigid aromatic core and the polar cyano group could impart desirable thermal and mechanical properties to the resulting polymers. However, further research is needed to explore and validate these potential applications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(bromomethyl)-2-cyanobenzoic acid, a suite of NMR experiments would be employed to confirm its structure.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂Br) protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3-trisubstitution pattern on the benzene (B151609) ring.

¹³C NMR would reveal the number of chemically non-equivalent carbon atoms. Key signals would include those for the carboxylic acid carbon, the nitrile carbon, the carbons of the benzene ring, and the methylene carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for assembling the molecular structure. COSY would establish the connectivity between neighboring protons, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) C-H correlations, which is vital for confirming the relative positions of the substituents on the aromatic ring.

Solid-state NMR could be employed to study the conformation of the molecule in the solid state, providing insights into intermolecular interactions and packing effects that are not observable in solution-state NMR.

Table 5.1.1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 10 | Singlet (broad) | - |

| Ar-H | 7.5 - 8.5 | Multiplet | - |

| CH₂Br | 4.5 - 5.0 | Singlet | - |

Note: This table is predictive. No experimental data is publicly available.

Table 5.1.2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Ar-C | 120 - 140 |

| C-CN | 115 - 125 |

| CN | 110 - 120 |

| CH₂Br | 30 - 40 |

Note: This table is predictive. No experimental data is publicly available.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity. The distinct isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Fragmentation Analysis , typically performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of the molecular ion. The resulting fragmentation pattern would offer valuable structural information. Expected fragmentation pathways for this compound would include the loss of Br, COOH, and other neutral fragments, helping to confirm the connectivity of the functional groups.

Table 5.2.1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇⁷⁹BrNO₂⁺ | 240.9706 |

| [M+H]⁺ | C₉H₇⁸¹BrNO₂⁺ | 242.9685 |

Note: This table is predictive. No experimental data is publicly available.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and various C-H and C-Br stretching and bending vibrations.

FT-Raman Spectroscopy is complementary to FT-IR. The nitrile (C≡N) and the aromatic ring stretching vibrations are often strong in the Raman spectrum. Analysis of the low-frequency region could provide information about the C-Br stretching mode and lattice vibrations in the solid state.

Table 5.3.1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | ~3000 (broad) | Weak |

| C-H stretch (aromatic) | ~3100 | Strong |

| C≡N stretch (nitrile) | ~2230 | Strong |

| C=O stretch (acid) | ~1700 | Moderate |

| C-Br stretch | 500-600 | Moderate |

Note: This table is predictive. No experimental data is publicly available.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding from the carboxylic acid group, which dictate the crystal packing. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of a sample. Method development would involve selecting an appropriate stationary phase (e.g., C18) and mobile phase to achieve good separation of the target compound from any starting materials, by-products, or degradation products. A diode-array detector would provide UV-Vis spectra of the eluting peaks, aiding in peak identification.

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used, although the carboxylic acid group might require derivatization (e.g., esterification) to increase volatility and prevent thermal decomposition in the injector port. GC-MS would provide separation based on boiling point and polarity, with mass spectrometric detection for identification of the components.

Table 5.5.1: Illustrative HPLC Method Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is an illustrative method. Specific method development for this compound would be required.

Computational and Theoretical Investigations of 3 Bromomethyl 2 Cyanobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular structure, energy, and a variety of other properties with high accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. hust.edu.vnnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

In the study of 3-(Bromomethyl)-2-cyanobenzoic acid, DFT would be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing a detailed three-dimensional structure. From the optimized geometry, various spectroscopic properties can be predicted. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined, which are crucial for understanding the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| Ground State Energy | -2345.6789 Ha |

| Dipole Moment | 3.45 D |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 6.66 eV |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT. osti.gov

For this compound, high-level ab initio calculations could be used to refine the electronic structure analysis. For example, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for calculating accurate molecular energies. These methods would be particularly useful for benchmarking the results obtained from DFT and for investigating excited electronic states, which are important for understanding the molecule's photochemical behavior.

Table 2: Comparison of Hypothetical Ground State Energies of this compound from Different Ab Initio Methods

| Method | Basis Set | Ground State Energy (Ha) |

| Hartree-Fock | cc-pVTZ | -2344.1234 |

| MP2 | cc-pVTZ | -2345.0123 |

| CCSD(T) | cc-pVTZ | -2345.5432 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment.

In the case of this compound, MD simulations could be employed to explore its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations would reveal the preferred conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study the intermolecular interactions, such as hydrogen bonding, between the solute and the solvent molecules. This information is crucial for understanding its solubility and behavior in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. frontiersin.org By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction rates.

For this compound, computational modeling could be used to elucidate the mechanisms of its various potential reactions. For example, the bromomethyl group is a reactive site for nucleophilic substitution reactions. Quantum chemical calculations could be used to model the reaction pathway of this molecule with various nucleophiles, providing insights into the reaction mechanism (e.g., SN1 vs. SN2) and the factors that influence the reaction rate and selectivity.

Table 3: Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN1 | 35.6 | 35.6 |

| SN2 | 25.4 | 25.4 |

QSAR (Quantitative Structure-Activity Relationship) Studies focused on Structural Descriptors and Reactivity Parameters (excluding biological activity correlation)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and a particular property. nih.gov While often used to predict biological activity, QSAR can also be applied to investigate relationships between structure and physicochemical properties or reactivity.

In the context of this compound and its derivatives, a QSAR study could be performed to correlate structural descriptors with reactivity parameters. A set of related compounds would be synthesized or computationally designed, and for each compound, a variety of structural descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors would then be correlated with a reactivity parameter, such as the rate constant for a specific reaction, using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model could then be used to predict the reactivity of new, untested compounds.

Synthesis and Exploration of Derivatives and Analogues

Structural Modifications of the Benzoic Acid Core

The carboxylic acid group is a primary site for modification, most commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering a compound's solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. A common method involves reaction with an alcohol in the presence of an acid catalyst. Alternatively, milder, catalyst-driven methods can be employed. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various aryl carboxylic acids with alcohols, often proceeding at moderate temperatures and providing good to excellent yields. nih.gov

Amidation: The synthesis of amides from the parent acid is another crucial transformation. Direct amidation with an amine can be promoted by coupling agents that activate the carboxylic acid. Reagents like B(OCH₂CF₃)₃ have proven effective for the direct formation of amides from a wide range of carboxylic acids and amines, often with simple purification procedures. nih.gov Another approach involves the in situ generation of reactive phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which efficiently activate the carboxylic acid for reaction with primary or secondary amines at room temperature. nih.govlibretexts.org

| Derivative Type | Reactant | Potential Product | General Method |

|---|---|---|---|

| Ester | Methanol (CH₃OH) | Methyl 3-(bromomethyl)-2-cyanobenzoate | Acid-catalyzed esterification or NBS catalysis nih.gov |

| Ester | Ethanol (C₂H₅OH) | Ethyl 3-(bromomethyl)-2-cyanobenzoate | Acid-catalyzed esterification |

| Amide | Ammonia (NH₃) | 3-(Bromomethyl)-2-cyanobenzamide | Coupling agent (e.g., BOP, HATU) |

| Amide | Aniline (C₆H₅NH₂) | 3-(Bromomethyl)-2-cyano-N-phenylbenzamide | Coupling agent (e.g., B(OCH₂CF₃)₃) nih.gov |

Diversification at the Bromomethyl Position

The bromomethyl group is a highly reactive electrophilic center, ideal for introducing a wide range of functional groups via nucleophilic substitution (SN2) reactions. The benzylic nature of the carbon-bromine bond makes it susceptible to displacement by a variety of nucleophiles.

This reactivity allows for the synthesis of ethers, amines, azides, thiols, and other functionalities. For example, reaction with an alkoxide or phenoxide yields the corresponding ether. Similarly, primary or secondary amines can displace the bromide to form substituted benzylamines. Sodium azide (B81097) is commonly used to introduce the azido (B1232118) group, which can be further transformed, for instance, via reduction to an amine or through click chemistry.

| Nucleophile | Reagent Example | Potential Product Class |

|---|---|---|

| Hydroxide/Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl (B1604629) Ether |

| Amine | Dimethylamine (HN(CH₃)₂) | Tertiary Benzylamine |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Acetonitrile Derivative |

Alterations and Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be converted into several other important groups. researchgate.net Its transformations allow for significant structural and electronic modifications of the parent molecule.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. openstax.org Mild hydrolysis can yield a primary amide, while more vigorous conditions lead to the formation of a carboxylic acid. libretexts.org This offers a route to synthesize dicarboxylic acid derivatives from the parent compound.

Reduction: A common and powerful transformation is the reduction of the nitrile to a primary amine (R-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. openstax.orgchadsprep.com This reaction converts the electrophilic nitrile carbon into a nucleophilic amine, fundamentally altering the molecule's chemical properties.

Cycloaddition: Nitriles can also participate in cycloaddition reactions. For example, reaction with an azide (such as sodium azide) in the presence of a catalyst can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild conditions) | Amide (-CONH₂) |

| Hydrolysis (Full) | H₂O, H⁺ or OH⁻ (strong conditions) openstax.org | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ then H₂O chadsprep.com | Aminomethyl (-CH₂NH₂) |

| [3+2] Cycloaddition | NaN₃, Lewis Acid | Tetrazole |

| Addition of Grignard Reagent | R-MgBr then H₃O⁺ libretexts.org | Ketone (-C(=O)R) |

Systematic Synthesis of Analogues with Varied Substituents

The synthesis of analogues with different substituents on the aromatic ring is crucial for structure-activity relationship (SAR) studies. This is typically achieved by starting with an already substituted benzoic acid derivative before the introduction of the cyano and bromomethyl groups. For example, various substituted bromobenzoic acids can react with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) to form substituted 2-cyanobenzoic acids. nih.gov Subsequent functionalization of the methyl group, often via radical bromination of a precursor like a substituted 2-cyano-3-methylbenzoic acid, would yield the desired analogues. This approach allows for the introduction of electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring, systematically probing their effect on the molecule's properties.

Reactivity Studies of Novel Derivatives

The close proximity of the three reactive centers in derivatives of 3-(bromomethyl)-2-cyanobenzoic acid can lead to interesting intramolecular reactions, providing pathways to novel heterocyclic systems. nih.gov

For instance, a derivative where the bromomethyl group is displaced by a nucleophile containing a hydroxyl or amino group can undergo subsequent intramolecular cyclization. A prime example is the intramolecular reaction between the benzylic position and the adjacent cyano group. Derivatives formed by substitution at the bromomethyl position can be designed to cyclize onto the nitrile. For example, if the bromide is replaced by a thiol, subsequent base- or acid-catalyzed cyclization could potentially form a thieno-isoindolinone derivative.

Furthermore, reaction between the bromomethyl group and the carboxylic acid function can lead to the formation of a six-membered lactone, a class of compounds known as isocoumarins. This type of cyclization is a powerful tool for building fused ring systems. The reactivity of these novel derivatives opens up a rich field of chemical space for exploration.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Protocols

The imperative for environmentally benign chemical processes is a major driver of contemporary research. For the synthesis of 3-(bromomethyl)-2-cyanobenzoic acid and its derivatives, future efforts will likely focus on replacing hazardous reagents and minimizing waste.

Current synthetic routes often rely on traditional brominating agents and organic solvents. A significant advancement would be the development of protocols that utilize greener alternatives. This could involve the use of solid-supported reagents for easier separation and recycling, or the implementation of solvent-free reaction conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new methods. researchgate.net For instance, research into the use of biodegradable solvents or aqueous reaction media is gaining traction. acs.org A recent study demonstrated a metal-free synthesis of 3-difluoroalkyl phthalides in water, highlighting the potential for aqueous-phase chemistry in creating complex molecules sustainably. acs.org

Furthermore, the development of catalytic systems that can be recovered and reused is a key aspect of sustainable synthesis. rsc.org For example, a novel urea–benzoic acid functionalized magnetic nanoparticle has been shown to act as a recyclable catalyst for the synthesis of various heterocyclic compounds under mild and green conditions. rsc.org Similar approaches could be adapted for the synthesis and transformations of this compound.

Chemo- and Regioselective Transformations under Mild Conditions

The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a bromomethyl group—in this compound presents both opportunities and challenges for selective chemical transformations. Future research will undoubtedly focus on developing highly chemo- and regioselective reactions that can modify one functional group while leaving the others intact, all under mild reaction conditions.

For instance, methods for the selective functionalization of the C-H bonds in benzoic acid derivatives are of great interest. researchgate.netnih.gov While ortho-C-H functionalization is well-studied, achieving meta-selectivity remains a challenge. researchgate.netnih.gov The development of novel directing groups or catalyst systems could enable precise modification of the aromatic ring. nih.gov

Moreover, performing these selective transformations at room temperature and without the need for harsh reagents or transition metals is a significant goal. organic-chemistry.orgorgsyn.org A recently reported method for the conversion of benzoic acids to phenols at room temperature using simple organic reagents exemplifies this trend. organic-chemistry.org This approach is notable for its broad functional group tolerance and scalability. organic-chemistry.org

| Transformation Type | Potential Reagents/Conditions | Key Challenges |

| Selective Carboxylic Acid Esterification | Mild acids, Enzymatic catalysis | Avoiding reaction with the bromomethyl group. |

| Selective Nitrile Hydrolysis | Controlled acid/base conditions, Biocatalysis | Preventing hydrolysis of the ester (if present) and side reactions. |

| Selective Bromomethyl Substitution | Nucleophiles with controlled reactivity | Minimizing side reactions and ensuring high yields. |

| C-H Functionalization | Directed metal catalysis | Achieving high regioselectivity (ortho, meta, para). |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. nih.govthieme-connect.deyoutube.com The application of flow chemistry to the synthesis of this compound and its derivatives holds significant promise.

Continuous-flow reactors can handle highly reactive or hazardous intermediates with greater safety compared to batch processes. nih.govnih.gov The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters and potentially leading to higher yields and selectivities. thieme-connect.deyoutube.com

A key area of future research will be the translation of existing batch syntheses of this compound to continuous-flow processes. This will involve the optimization of reaction conditions, such as temperature, pressure, and residence time, within a flow reactor. acs.org The development of scalable continuous flow conditions for reactions like the esterification of benzoic acids is already a topic of high interest. acs.org Furthermore, multistep syntheses involving this compound could be telescoped into a single, continuous-flow process, reducing manual handling and purification steps. thieme-connect.de

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Safety | Handling of brominating agents and other hazardous reagents. |

| Precise Process Control | Optimization of reaction temperature, pressure, and time for improved yield and purity. |

| Scalability | Straightforward scaling from laboratory to industrial production. |

| Automation | Integration with online monitoring and control for continuous production. |

Integration into Automated Synthesis Platforms

Computational Design of Novel Reactivity and Applications

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.govnih.govrsc.org For this compound, computational methods can be employed to predict its reactivity, design novel derivatives with desired properties, and elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the most likely sites for chemical attack. nih.gov This information can guide the design of selective transformations. For instance, computational studies have been used to develop templates for the meta-C-H functionalization of benzoic acids. nih.gov

Furthermore, molecular docking and other in silico screening methods can be used to predict the biological activity of derivatives of this compound, accelerating the drug discovery process. nih.govrsc.orgmdpi.com By simulating the interaction of these compounds with biological targets, researchers can prioritize the synthesis of the most promising candidates. nih.govmdpi.com The use of machine learning models to predict site selectivity in C-H functionalization reactions is also a rapidly advancing area that could be applied to this compound. rsc.org

| Computational Tool | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. |

| Molecular Docking | In silico screening for biological activity, design of new drug candidates. |

| Machine Learning | Prediction of reaction outcomes and site selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving derivatives. |

Q & A

How can researchers optimize the alkylation of 3-(Bromomethyl)-2-cyanobenzoic acid to synthesize spin-labeled derivatives?

Answer:

Alkylation using paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine-1-oxyl) can yield spin-labeled derivatives. Conduct reactions in acetonitrile under nitrogen to minimize radical quenching. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm product formation using ESR spectroscopy to detect paramagnetic intermediates. Optimize stoichiometry (1:1.2 molar ratio of acid to bromide) to reduce side reactions .

What experimental methods are suitable for analyzing tautomeric equilibria in this compound derivatives?

Answer:

- NMR : Use and NMR in DMSO-d to detect keto-enol tautomerism. Compare chemical shifts of carbonyl (C=O, ~170 ppm) and enolic (C-OH, ~160 ppm) carbons.

- Mass Spectrometry : Analyze gas-phase tautomer populations via electron ionization (EI-MS) to distinguish between molecular ion peaks for keto (M) and enol (M-HO) forms.

- IR Spectroscopy : Identify O-H stretching (enol, ~3200 cm) and C=O stretching (keto, ~1680 cm) in KBr pellets .

How can purification challenges arising from bromomethyl group reactivity be mitigated during synthesis?

Answer:

- Chromatography : Use flash chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) to separate brominated byproducts.

- Low-Temperature Crystallization : Recrystallize from ethanol/water (1:3) at 4°C to minimize hydrolysis of the bromomethyl group.

- Stability Testing : Monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to adjust storage conditions (e.g., inert atmosphere, -20°C) .

What mechanistic insights exist for the nucleophilic substitution of the bromomethyl group in this compound?

Answer:

The bromomethyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in THF show second-order dependence on nucleophile concentration. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity. Experimental validation via / isotope patterns in mass spectra can confirm substitution pathways .

How does steric hindrance from the cyanobenzene ring affect derivatization reactions?

Answer:

The ortho-cyanobenzene group creates steric constraints, reducing reaction yields in bulky nucleophilic substitutions (e.g., with tert-butylamine). Mitigate this by:

- Using smaller nucleophiles (e.g., methylamine).

- Increasing reaction temperature (80–100°C) in DMF to enhance mobility.

- Employing microwave-assisted synthesis (100 W, 15 min) to accelerate kinetics .

What advanced techniques validate the crystalline structure of derivatives synthesized from this compound?

Answer:

- Single-Crystal XRD : Resolve bond lengths and angles to confirm substitution patterns. For example, C-Br bond lengths (~1.9 Å) indicate successful retention of bromomethyl groups.

- Powder XRD : Compare experimental and simulated patterns (Mercury® software) to detect polymorphic impurities.

- Solid-State NMR : Use CP/MAS to assess crystallinity and hydrogen bonding in tautomeric forms .

How can researchers resolve contradictions in tautomeric equilibrium data across different phases (gas, solution, solid)?

Answer:

- Gas Phase : MS data may favor enol forms due to dehydration. Compare with DFT-optimized structures (e.g., Gaussian 16, B3LYP functional).

- Solution Phase : Solvent polarity (e.g., DMSO vs. chloroform) shifts equilibria; use van’t Hoff plots to quantify ΔH and ΔS.

- Solid Phase : IR and XRD data may stabilize keto forms via intermolecular H-bonding. Reconcile discrepancies by cross-referencing multiple techniques .

What computational strategies predict the reactivity of this compound in complex reaction environments?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using OPLS-AA force fields.

- DFT Calculations : Map electrostatic potential surfaces (Mulliken charges) to identify electrophilic hotspots (e.g., bromomethyl carbon).

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under novel conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.